molecular formula C16H10F3N3OS B257679 2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Numéro de catalogue B257679
Poids moléculaire: 349.3 g/mol
Clé InChI: LGNXIZJJBBMYDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for its target proteins, making it a promising candidate for further research and development.

Mécanisme D'action

TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TSK, which are all key proteins involved in the survival and proliferation of cancer cells. By blocking the activity of these proteins, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a high level of selectivity for its target proteins, minimizing the risk of off-target effects and reducing the potential for toxicity. This compound has also been shown to have good oral bioavailability, making it a promising candidate for further development as a cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its high level of selectivity for its target proteins, which makes it a promising candidate for further research and development. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its potential for treating specific types of cancer.

Orientations Futures

There are several potential future directions for research on TAK-659, including:
1. Further preclinical studies to determine the efficacy of this compound in treating different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in human patients.
3. Development of combination therapies that incorporate TAK-659 with other cancer treatments to improve patient outcomes.
4. Investigation of the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
5. Studies to determine the optimal dosage and administration schedule for TAK-659 in cancer patients.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile with potassium thioacetate in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, 2-(methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, which is then reacted with cyanomethyl chloride to form the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to selectively inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK).

Propriétés

Nom du produit

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Formule moléculaire

C16H10F3N3OS

Poids moléculaire

349.3 g/mol

Nom IUPAC

2-(cyanomethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10F3N3OS/c1-23-11-4-2-10(3-5-11)14-8-13(16(17,18)19)12(9-21)15(22-14)24-7-6-20/h2-5,8H,7H2,1H3

Clé InChI

LGNXIZJJBBMYDN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

SMILES canonique

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.